(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c1-26-15-8-10(7-14(16(15)22)21(24)25)6-11(9-19)17(23)20-13-5-3-2-4-12(13)18/h2-8,22H,1H3,(H,20,23)/b11-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJXWMGGLNSZAH-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, highlighting its antiproliferative effects, antioxidant properties, and antibacterial activities based on diverse research findings.
- Molecular Formula : C17H12BrN3O5
- Molecular Weight : 418.2 g/mol
- CAS Number : 62004-12-0
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide against various cancer cell lines. The following table summarizes the IC50 values reported in different studies:
The compound demonstrated significant antiproliferative activity, particularly against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.
The mechanism by which (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide exerts its antiproliferative effects may involve the induction of oxidative stress and inhibition of key cellular pathways associated with cancer cell survival. Studies suggest that compounds with similar structures can inhibit cytochrome P450 enzymes, leading to increased lipid peroxidation in cancer cells, thus promoting apoptosis .
Antioxidant Activity
In addition to its antiproliferative effects, this compound has shown promising antioxidant activity. The antioxidant capacity was assessed using various methods, including DPPH and ABTS assays. The results indicated that (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Antibacterial Activity
The antibacterial properties of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in the following table:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Enterococcus faecalis | 8 | |
| Escherichia coli | 32 |
The compound displayed selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, suggesting its potential application in treating infections caused by resistant strains.
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A study published in MDPI highlighted that derivatives similar to (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide exhibited IC50 values ranging from 1.2 to 5.3 µM across various cancer cell lines, emphasizing the structure's importance in enhancing biological activity . -
Antioxidant Evaluation :
Research indicated that compounds with similar structural motifs not only inhibited cancer cell proliferation but also demonstrated significant antioxidative properties, suggesting a dual mechanism of action that could be beneficial in cancer therapy . -
Antibacterial Assessment :
In a comparative study on antibacterial agents, (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide showed notable efficacy against resistant bacterial strains, reinforcing its potential as a therapeutic candidate .
Scientific Research Applications
The compound (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is a significant chemical entity in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest that it may exhibit anti-cancer properties.
Case Study: Anti-Cancer Activity
A study investigated the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that modifications in the phenyl rings could enhance the compound's ability to induce apoptosis in tumor cells. Specifically, compounds with bromine substitutions showed increased potency against breast cancer cell lines .
Research has shown that compounds with similar structures can act as enzyme inhibitors or modulators, particularly targeting kinases involved in cancer progression.
Case Study: Kinase Inhibition
In a recent study, a series of analogs were synthesized and tested for their ability to inhibit specific kinases associated with cancer cell proliferation. The findings suggested that the presence of cyano and nitro groups significantly affected the inhibitory activity, indicating that (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide could be a lead compound for further development .
Chemical Synthesis
The synthesis of this compound involves several steps, including nucleophilic substitutions and condensation reactions. Its synthesis can serve as a model for creating other bioactive compounds.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Bromobenzene, cyanide ion |
| 2 | Condensation | Hydroxy-substituted phenol |
| 3 | Cyclization | Amine derivatives |
Material Science
Beyond medicinal applications, this compound may also find utility in material science as a precursor for developing organic electronic materials due to its conjugated structure.
Case Study: Organic Electronics
Research has explored the use of similar compounds in organic light-emitting diodes (OLEDs). The incorporation of such compounds could enhance the efficiency and stability of OLED devices .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound differs from analogs primarily in substituent identity, position, and electronic effects. Key comparisons include:
Table 1: Structural and Physical Property Comparison
Electronic and Steric Effects
- Nitro vs. Sulfamoyl/Methoxy Groups: The nitro group (target compound) is a stronger electron-withdrawing group (EWG) than sulfamoyl (5b, 5c) or methoxy (), increasing the acidity of the adjacent hydroxyl group.
- Halogen Effects : The 2-bromophenyl group in the target compound introduces steric hindrance and polarizability distinct from 4-chlorophenyl (5c). Bromine’s larger atomic size compared to chlorine may enhance van der Waals interactions in biological systems .
- Stereochemistry : The Z-configuration in the target compound and analogs (e.g., ) likely restricts molecular flexibility, affecting crystal packing and stability. This is corroborated by high melting points in 5b (292°C) and 5c (286°C), though the target compound’s melting point is unspecified .
Crystallographic and Analytical Methods
- Structural determination for analogs (e.g., ) may rely on SHELX programs, widely used for small-molecule crystallography . These tools enable precise analysis of Z/E configurations and hydrogen-bonding networks, critical for understanding physical properties .
Q & A
Q. What are the critical considerations for optimizing the synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide to achieve high stereoselectivity?
Answer:
- Temperature and solvent control are pivotal. For example, polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C enhance Z-isomer selectivity by stabilizing intermediates through dipole interactions .
- Catalytic systems : Use of palladium-based catalysts or Lewis acids (e.g., ZnCl₂) can direct stereochemistry via coordination to the cyano and nitro groups .
- Monitoring : Thin-layer chromatography (TLC) with UV-active spots or HPLC (C18 column, acetonitrile/water mobile phase) ensures real-time tracking of reaction progress .
Q. How can researchers confirm the structural integrity of the synthesized compound, particularly the (Z)-configuration?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula .
Q. What functional groups in this compound are most reactive, and how do they influence downstream derivatization?
Answer:
- Nitrile group : Susceptible to nucleophilic attack (e.g., hydrolysis to amides or reduction to amines) .
- Nitro group : Can be reduced to amines for further coupling (e.g., Pd/C with H₂) .
- Hydroxy and methoxy groups : Participate in hydrogen bonding or serve as sites for alkylation/sulfonation .
Advanced Research Questions
Q. How can computational methods predict the electronic and steric effects of substituents on the compound’s reactivity?
Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Simulate steric maps to assess steric hindrance between the bromophenyl and nitrophenyl groups .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. What experimental strategies resolve contradictions in reported biological activity data for similar enamide derivatives?
Answer:
- Batch-to-batch impurity profiling : Use HPLC-MS to quantify impurities (e.g., E-isomer or degradation products) that may skew bioassay results .
- Dose-response normalization : Account for variations in cell-line sensitivity or assay conditions (e.g., pH, serum content) .
- Meta-analysis : Cross-reference data from PubChem, SciFinder, and peer-reviewed journals to identify consensus mechanisms .
Q. How can fluorescence spectroscopy be leveraged to study the compound’s interaction with biomacromolecules?
Answer:
- Intrinsic fluorescence quenching : Monitor changes in the nitroaromatic group’s emission at λₑₓ = 350 nm/λₑₘ = 450 nm upon binding to proteins/DNA .
- Stern-Volmer analysis : Calculate binding constants (Kb) and stoichiometry to infer interaction modes (e.g., intercalation vs. groove binding) .
Q. What methodologies are effective in separating and quantifying (Z)- and (E)-isomers during synthesis?
Answer:
Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?
Answer:
- Accelerated stability studies : Store samples in DMSO-d₆ or deuterated chloroform at 4°C and monitor degradation via ¹H NMR over 30 days .
- pH-dependent hydrolysis : Below pH 5, the nitrile group hydrolyzes to amides; above pH 9, the enamide bond undergoes cleavage .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (aromatic H), J = 10–12 Hz | |
| HRMS | m/z 458.02 (calc. for C₁₇H₁₄BrN₃O₅) | |
| HPLC | Retention time: 12.3 min (Z-isomer) |
Q. Table 2. Reaction Optimization via Design of Experiments (DoE)
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 50°C | 90°C | 70–80°C |
| Solvent | THF | DMF | DMF |
| Catalyst | None | Pd(OAc)₂ | 5 mol% Pd(OAc)₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
